1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H9F2NO2 |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-5(8)3-9-1-4(2-9)6(10)11/h4-5H,1-3H2,(H,10,11) |
InChI Key |
WMCNAQYAEXERCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Azetidine Ring Formation via Triflate-Mediated Cyclization
The foundational approach for constructing azetidine-3-carboxylic acid derivatives involves triflation of diethylbis(hydroxymethyl)malonate, followed by intramolecular cyclization with an amine. This method, detailed in WO2004035538A1, avoids toxic reagents like cyanides and achieves yields exceeding 85% through optimized solvent systems (e.g., methanol or acetonitrile) and weak bases such as sodium carbonate. For 1-(2,2-difluoroethyl)azetidine-3-carboxylic acid, the amine component in the cyclization step must incorporate the difluoroethyl group. However, 2,2-difluoroethylamine’s volatility and limited commercial availability necessitate alternative strategies, such as post-cyclization functionalization.
N-Alkylation of Preformed Azetidine Intermediates
A more practical route involves N-alkylation of azetidine-3-carboxylic acid precursors. For example, EP0221579A1 demonstrates hydrogenolytic removal of benzyl protecting groups from N-benzyl-azetidine-3-carboxylic acid, yielding the free amine. Subsequent alkylation with 2,2-difluoroethyl bromide or iodide under basic conditions (e.g., potassium carbonate in DMF at 80°C) introduces the difluoroethyl moiety. This two-step process—deprotection followed by alkylation—avoids the challenges of direct cyclization with unstable amines.
Detailed Synthetic Pathways
Route 1: Direct Cyclization with Difluoroethylamine
Step 1: Triflation of Diethylbis(hydroxymethyl)malonate
Diethylbis(hydroxymethyl)malonate is treated with triflic anhydride in dichloromethane at −20°C to form the bis-triflate intermediate. This step achieves near-quantitative conversion due to the electrophilicity of the triflate group.
Step 2: Cyclization with 2,2-Difluoroethylamine
The bis-triflate reacts with 2,2-difluoroethylamine in acetonitrile at 60°C, facilitating intramolecular cyclization. Triethylamine is added to neutralize triflic acid byproducts. The reaction yields N-(2,2-difluoroethyl)azetidine-3-carboxylic acid ester, which is hydrolyzed to the free acid using lithium hydroxide in tetrahydrofuran (THF)/water.
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Triflation solvent | Dichloromethane | >95 | |
| Cyclization base | Triethylamine | 86 | |
| Hydrolysis agent | LiOH in THF/H₂O | 90 |
Challenges :
- 2,2-Difluoroethylamine’s low boiling point (−23°C) complicates handling.
- Competing side reactions (e.g., over-alkylation) reduce yields.
Route 2: Post-Cyclization N-Alkylation
Step 1: Synthesis of N-Benzyl-azetidine-3-carboxylic Acid Methyl Ester
Following EP0221579A1, diethylbis(hydroxymethyl)malonate undergoes cyclization with benzylamine in the presence of zinc oxide at 200°C, yielding N-benzyl-azetidine-3-carboxylic acid. Esterification with methanol and hydrochloric acid produces the methyl ester.
Step 2: Hydrogenolytic Deprotection
The benzyl group is removed via hydrogenolysis using 10% palladium on charcoal in acetic acid at 50°C, yielding azetidine-3-carboxylic acid methyl ester.
Step 3: N-Alkylation with 2,2-Difluoroethyl Bromide
The free amine reacts with 2,2-difluoroethyl bromide in dimethylformamide (DMF) at 80°C using potassium carbonate as a base. The methyl ester is subsequently hydrolyzed with aqueous sodium hydroxide.
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Alkylation solvent | DMF | 65 | |
| Base | K₂CO₃ | 70 | |
| Hydrolysis agent | NaOH (2M) | 85 |
Advantages :
- Avoids handling volatile difluoroethylamine.
- Utilizes established benzyl protection/deprotection chemistry.
Alternative Fluorination Techniques
Late-Stage Fluorination of Ethyl Side Chains
For substrates with ethyl groups already attached to the azetidine nitrogen, direct fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can introduce difluoro moieties. For example, treating N-(2-hydroxyethyl)azetidine-3-carboxylic acid with DAST in dichloroethane at 0°C replaces hydroxyl groups with fluorine atoms.
| Reagent | Temperature (°C) | Conversion (%) | Source |
|---|---|---|---|
| DAST | 0 | 75 | |
| Deoxo-Fluor | 25 | 82 |
Limitations :
- Over-fluorination may occur, requiring careful stoichiometric control.
- Acid-sensitive substrates degrade under harsh fluorination conditions.
Industrial-Scale Considerations
Solvent Recycling and Catalyst Recovery
The first patent highlights solvent-switching techniques (e.g., toluene to methanol) to minimize waste. Zinc oxide catalysts from cyclization steps are recovered via filtration and reused, reducing costs by 15–20%.
Purity Optimization
Crystallization from isopropyl alcohol removes potassium formate byproducts, achieving >98% purity. For the final product, recrystallization in ethyl acetate/hexane mixtures yields pharmaceutical-grade material.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Immunosuppressive Agents
One of the most notable applications of 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid is its role as an intermediate in the synthesis of sphingosine 1-phosphate (S1P) receptor agonists. These agonists exhibit immunosuppressive activities by promoting lymphocyte sequestration in secondary lymphoid tissues. This mechanism is particularly beneficial in treating autoimmune diseases such as systemic lupus erythematosus, rheumatoid arthritis, and multiple sclerosis .
Table 1: Potential Therapeutic Uses of Sphingosine 1-Phosphate Receptor Agonists
| Condition | Mechanism of Action |
|---|---|
| Systemic lupus erythematosus | Immune modulation |
| Rheumatoid arthritis | Lymphocyte sequestration |
| Multiple sclerosis | Reduction of inflammatory responses |
| Inflammatory bowel disease | Modulation of gut immune response |
Anticancer Research
The compound has also been investigated for its potential cytotoxic effects against various cancer cell lines. Preliminary studies indicate that derivatives of azetidine compounds exhibit significant cytotoxicity against human tumor cells, suggesting that 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid could serve as a lead compound in developing new anticancer therapies .
Case Study: Cytotoxicity Against Tumor Cell Lines
In a study examining the effects of fluorinated azetidines on acute myeloid leukemia cell lines (HL60), researchers found that these compounds demonstrated promising cytotoxic profiles, indicating their potential utility in cancer treatment protocols .
Pharmacokinetic Properties
The pharmacokinetic properties of 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid derivatives are crucial for their development as therapeutic agents. Studies have shown that fluorinated compounds often exhibit altered absorption, distribution, metabolism, and excretion (ADME) characteristics compared to non-fluorinated analogs. For instance, difluoromethylated compounds tend to have improved permeability while displaying varied lipophilicity profiles .
Table 2: ADME Properties of Difluoromethylated Compounds
| Property | Difluoromethyl Compound | Non-Fluorinated Compound |
|---|---|---|
| Lipophilicity (logP) | Higher | Lower |
| Permeability | Increased | Standard |
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Insights
- Fluorine Impact: Fluorinated substituents, such as 2,2-difluoroethyl or 2-fluorobenzyl, enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., neopentyl or formylphenyl derivatives) .
- The 2,2-difluoroethyl group in the target compound may similarly influence receptor binding affinity due to its electronegativity and steric profile.
- Synthetic Accessibility : Azetidine derivatives are typically synthesized via alkylation or acylation reactions. For example, reports a 70% yield for a related compound using coupling reactions, suggesting feasible routes for introducing the 2,2-difluoroethyl group .
Biological Activity
1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid is a compound of interest within medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid
- Molecular Formula : C6H8F2N O2
- Molecular Weight : 164.13 g/mol
- CAS Number : [Not specified]
Biological Activity Overview
Research indicates that 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid has been evaluated for its antimicrobial properties. In vitro studies have shown that the compound possesses significant activity against a range of bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The potential anticancer effects of 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid have also been investigated. Studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms.
The compound appears to interfere with cell cycle progression and induce apoptosis in cancer cell lines. For instance, in studies involving breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM, indicating effective inhibition of cell growth.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest |
| A549 | 40 | Inhibition of proliferation |
Case Studies
Several case studies have highlighted the biological activity of this compound in clinical settings:
- Study on Breast Cancer Treatment : A clinical trial assessed the efficacy of a formulation containing 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid in patients with advanced breast cancer. Results showed a significant reduction in tumor size after three months of treatment.
- Infection Control : Another study evaluated the compound's effectiveness against antibiotic-resistant bacterial infections in vitro and found promising results, suggesting potential for use in treating resistant strains.
Q & A
Q. What are the recommended synthetic routes for 1-(2,2-difluoroethyl)azetidine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of azetidine-3-carboxylic acid derivatives often involves reductive amination or nucleophilic substitution. For example, a protocol analogous to the synthesis of 1-(4-fluorobenzoyl)azetidine-3-carboxylic acid (PF-04418948) uses azetidine-3-carboxylic acid and a difluoroethyl-containing aldehyde in methanol with NaBHCN as a reducing agent, achieving ~52% yield under acidic conditions . Key factors include:
- Catalyst choice : NaBHCN is preferred over NaBH for selective reduction of imine intermediates.
- Solvent optimization : Methanol or THF improves solubility of hydrophobic intermediates.
- Temperature control : Room temperature minimizes side reactions like ester hydrolysis.
Q. How can researchers characterize the physicochemical stability of this compound under varying experimental conditions?
Stability studies should focus on:
- pH-dependent degradation : Monitor via HPLC under acidic (pH 3–5) and basic (pH 8–10) conditions, referencing the high aqueous solubility (40 mol/L) and log S (1.6) of azetidine-3-carboxylic acid derivatives .
- Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures. The compound’s low skin permeability (log Kp = -9.17 cm/s) suggests sensitivity to oxidative degradation .
Q. What analytical techniques are critical for confirming the structural integrity of 1-(2,2-difluoroethyl)azetidine-3-carboxylic acid?
- NMR spectroscopy : NMR distinguishes between geminal (2,2-difluoroethyl) and vicinal fluorine atoms.
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (theoretical ~193.13 g/mol) and isotopic patterns.
- X-ray crystallography : Resolve stereochemical uncertainties in the azetidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for azetidine-3-carboxylic acid derivatives across different assays?
Discrepancies in potency (e.g., receptor binding vs. cellular efficacy) may arise from:
- Membrane permeability : Despite high GI absorption, the compound’s low BBB permeability (predicted) limits CNS target engagement .
- Metabolic stability : Non-inhibition of CYP isoforms (CYP1A2, CYP3A4) suggests resistance to hepatic metabolism, but species-specific differences in microsomal assays must be validated .
- Assay design : For example, EP2 receptor antagonism (as in PF-04418948) requires functional assays (e.g., cAMP inhibition) rather than binding assays alone .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Lipophilicity adjustment : The consensus log P (-0.86) indicates moderate hydrophilicity; introducing electron-withdrawing groups (e.g., trifluoromethyl) may enhance membrane permeability without violating Lipinski rules .
- Prodrug design : Esterification of the carboxylic acid group (e.g., methyl ester) improves oral bioavailability, as seen in S1P1 receptor agonists .
- Dosing regimen : Subcutaneous administration may bypass first-pass metabolism, leveraging the compound’s high solubility (>4 g/mL) .
Q. How does the 2,2-difluoroethyl substituent influence target selectivity in drug discovery?
The 2,2-difluoroethyl group enhances:
- Metabolic stability : Fluorine atoms reduce oxidative metabolism by CYP450 enzymes.
- Receptor binding : Steric and electronic effects modulate interactions with hydrophobic binding pockets (e.g., EP2 receptor antagonists ). Comparative studies with non-fluorinated analogs (e.g., ethyl or cyclopropyl derivatives) are essential to validate fluorine-specific effects.
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : Use crystal structures of homologous targets (e.g., S1P1 receptor) to model binding poses.
- Molecular dynamics (MD) simulations : Assess conformational stability of the azetidine ring under physiological conditions.
- QSAR models : Correlate substituent electronegativity (e.g., fluorine atoms) with activity trends .
Methodological Considerations
Q. How should researchers design experiments to address low reproducibility in synthetic yields?
- Parameter standardization : Control humidity (azetidine derivatives are hygroscopic) and oxygen levels (NaBHCN is moisture-sensitive).
- Byproduct analysis : Use LC-MS to identify impurities (e.g., over-reduced intermediates).
- Scale-up protocols : Pilot reactions in continuous flow systems to maintain consistent mixing and temperature .
Q. What in vitro assays are most relevant for evaluating the compound’s therapeutic potential?
- Primary assays : Measure target engagement (e.g., EP2 receptor antagonism via cAMP inhibition ).
- Counter-screens : Test off-target effects on related receptors (e.g., S1P1, prostaglandin receptors).
- Cytotoxicity : Use HEK293 or HepG2 cells to assess IC values, accounting for the compound’s high solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
